1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7ClN4 |
|---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-4-yl)benzimidazole |
InChI |
InChI=1S/C11H7ClN4/c12-11-13-6-5-10(15-11)16-7-14-8-3-1-2-4-9(8)16/h1-7H |
InChI Key |
RKRQWLLXLIVAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, altering its electronic properties.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, leading to more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include substituted pyrimidines.
Oxidation Products: Oxidized forms of benzimidazole.
Cyclized Products: More complex heterocyclic compounds.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest for drug development. Key applications include:
- Anticancer Activity : Research indicates that compounds similar to 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole can inhibit the B-cell specific Moloney murine leukemia virus integration site 1 (Bmi-1) protein, which is implicated in various cancers . Inhibiting Bmi-1 can lead to apoptosis in cancer cells and increase susceptibility to chemotherapy .
- Antimicrobial Properties : The compound has shown promising results against various microbial strains. Studies have evaluated its efficacy against Mycobacterium tuberculosis and other pathogens, highlighting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Some derivatives of imidazole compounds exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .
Case Study 1: Anticancer Research
A study demonstrated that this compound derivatives significantly reduced Bmi-1 levels in glioblastoma models. Mice treated with these compounds showed improved survival rates compared to control groups . This suggests the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Evaluation
In vitro studies assessed the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated notable inhibitory effects, leading to further exploration of its use in treating tuberculosis .
Mechanism of Action
The mechanism of action of 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting biological pathways critical for disease progression.
Biology: It can bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine Modifications
(a) 1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole
- Structure : The 2-chloro group in the target compound is replaced with a methylsulfonyl group.
- Properties : The sulfonyl group increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
- Activity: Acts as a key intermediate in synthesizing V600EBRAF kinase inhibitors, demonstrating potent anticancer activity (IC₅₀ values in nanomolar range) .
- Synthesis : Oxidized from 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole using oxone in MeOH/H₂O .
(b) 1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole
Benzimidazole Derivatives with Alternative Heterocycles
(a) 1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole
- Structure : Replaces pyrimidine with a dibenzothiophene group.
- Properties : Increased aromaticity improves lipophilicity, favoring blood-brain barrier penetration.
- Activity : Evaluated as a Pin1 inhibitor, though less potent than pyrimidine analogues .
(b) 2-(5-(4-Chlorophenyl)-4,5-dihydro-1H-tetrazol-1-yl)-1H-benzo[d]imidazole
Substituted Benzimidazoles with Alkyl/Aryl Groups
(a) 1-(sec-Butoxymethyl)-1H-benzo[d]imidazole
- Structure : Alkoxymethyl substituent at the N1 position.
- Properties : Moderate lipophilicity (logP ~2.5) balances solubility and membrane permeability.
- Activity : Potent acetylcholinesterase inhibitor (IC₅₀: 1.53 mM), outperforming donepezil in vitro .
(b) 2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole
Comparative Data Table
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, SO₂Me) on pyrimidine enhance electrophilicity, facilitating SNAr reactions for further derivatization .
- Biological Targets : Pyrimidine-linked benzimidazoles preferentially inhibit kinases (e.g., BRAF), while alkyl/aryl-substituted analogues target enzymes (e.g., acetylcholinesterase) or microbial pathways .
- Thermal Stability : Aryl-substituted derivatives (e.g., naphthalene) exhibit higher thermal stability, making them suitable for materials science applications .
Biological Activity
1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole is a compound with a unique structure that combines a benzimidazole core with a chlorinated pyrimidine moiety. This combination endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C_{11}H_{8}ClN_{3} and it has a molecular weight of approximately 230.65 g/mol . This article explores the biological activities of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of protein kinases involved in cell signaling pathways. For instance, compounds with similar structures have demonstrated potent inhibitory effects on kinases associated with tumor growth and maintenance .
Table 1: Anticancer Activity Summary
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have reported its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which plays a critical role in inflammation .
Table 2: Anti-inflammatory Activity Summary
| Study Reference | Compound Tested | IC50 (µM) | Target Enzyme |
|---|---|---|---|
| Pyrimidine derivatives | 0.04 ± 0.09 | COX-2 | |
| Indomethacin (control) | 0.04 ± 0.01 | COX-2 |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Kinase Inhibition : The compound interacts with specific kinases, disrupting signaling pathways that promote cell survival and proliferation.
- Cytokine Modulation : It reduces the levels of inflammatory cytokines, thereby mitigating inflammation.
- Induction of Apoptosis : By affecting cell cycle regulation, it promotes programmed cell death in cancer cells.
Case Studies
A notable study investigated the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapy . Another case study focused on its anti-inflammatory properties, demonstrating effective inhibition of NO and TNF-α production in LPS-stimulated macrophages, showcasing its therapeutic potential in inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions that allow for the formation of the benzimidazole core and the chlorinated pyrimidine ring. Common methods include:
- Condensation Reactions : Combining benzimidazole derivatives with chlorinated pyrimidines.
- Cyclization Reactions : Facilitating the formation of the heterocyclic structure through cyclization techniques.
Table 3: Synthesis Overview
| Method | Description |
|---|---|
| Condensation | Reaction between benzimidazole and chloropyrimidine |
| Cyclization | Formation of the heterocyclic structure |
Q & A
Q. What are the optimal synthetic routes for 1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Method A : React 2-chloropyrimidin-4-amine with o-phenylenediamine derivatives under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate cyclization .
- Method B : Use Cu-catalyzed N-arylation (e.g., with 3-(diphenylphosphino)propanoic acid as a ligand) to couple aryl halides with benzimidazole precursors, achieving yields up to 94% under optimized conditions .
Q. Key Variables :
- Catalyst (e.g., CuI/PPh₃ vs. Pd-based systems)
- Solvent (DMF, THF, or dioxane)
- Temperature (70–110°C)
Q. How is structural characterization performed for this compound?
Standard techniques include:
Q. Example Data :
| Technique | Key Peaks/Shifts | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.7 (s, 1H) | Pyrimidine H |
| ESI-MS | m/z 257.05 | [M+H]⁺ |
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
Density-functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) can:
- Map electron density distribution to identify reactive sites (e.g., nucleophilic N in benzimidazole vs. electrophilic Cl in pyrimidine) .
- Calculate HOMO-LUMO gaps to estimate stability and charge-transfer potential.
Case Study : DFT analysis of a related chlorobenzimidazole derivative revealed a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity toward electrophiles .
Q. How to address unexpected byproducts in synthesis (e.g., N-demethylation or diarylation)?
Anomalies like N-demethylation (observed in ) require mechanistic probing:
- Hypothesis Testing : Use isotopic labeling (e.g., ¹⁵N) or kinetic studies to track reaction pathways.
- Mitigation : Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to suppress radical intermediates .
Example : In the synthesis of anti-histamine analogs, N-demethylation led to a bis-arylated byproduct. Reducing temperature from 110°C to 80°C minimized this side reaction .
Q. What strategies optimize biological activity evaluation (e.g., antimicrobial or cytotoxic effects)?
- Antimicrobial Assays : Follow CLSI guidelines for MIC determination against S. aureus and S. typhi. Derivatives with electron-withdrawing groups (e.g., Cl, Br) show enhanced activity (MIC: 2–8 µg/mL) .
- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa). Substituents like piperidinyl or fluorophenyl groups improve selectivity (IC₅₀: 10–50 µM) .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
Q. What advanced techniques elucidate thermal stability and degradation pathways?
- TGA/DTA : Monitor mass loss (TGA) and phase transitions (DTA). For example, a chlorobenzimidazole derivative showed 5% decomposition at 200°C, indicating suitability for high-temperature applications .
- Py-GC/MS : Identify volatile degradation products (e.g., HCl, pyrimidine fragments) under controlled pyrolysis .
Q. How to design derivatives for specific pharmacological targets (e.g., HIV-1 RT inhibition)?
Q. What methodologies assess intermolecular interactions (e.g., π-stacking or halogen bonding)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
